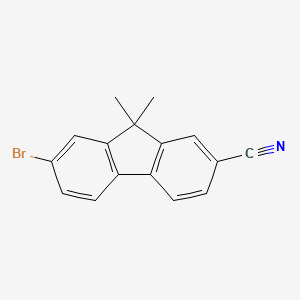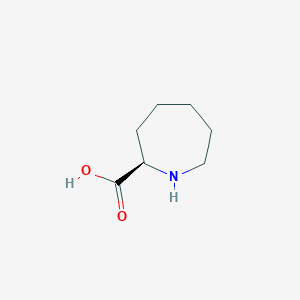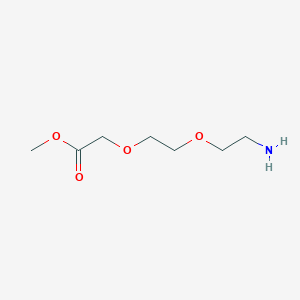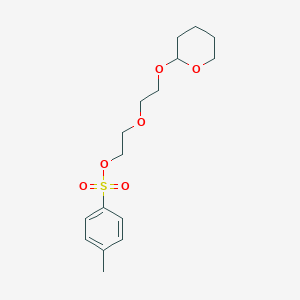
Tos-PEG2-THP
Descripción general
Descripción
Tos-PEG2-THP is a PEG-based linker that can be used in the synthesis of PROTACs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Synthesis Analysis
Tos-PEG2-THP is used in the synthesis of PROTACs . The synthesis involves the use of two different ligands connected by a linker . One of the ligands is for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Tos-PEG2-THP is C16H24O6S . It has an exact mass of 344.13 and a molecular weight of 344.420 . The elemental analysis shows that it contains Carbon (55.80%), Hydrogen (7.02%), Oxygen (27.87%), and Sulfur (9.31%) .Chemical Reactions Analysis
Tos-PEG2-THP is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains two different ligands connected by a linker . One of the ligands is for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Tos-PEG2-THP is a PEG-based PROTAC linker . It has a molecular weight of 344.420 . The elemental analysis shows that it contains Carbon (55.80%), Hydrogen (7.02%), Oxygen (27.87%), and Sulfur (9.31%) .Aplicaciones Científicas De Investigación
- Tos-PEG2-THP acts as a linker in PROTAC design. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This dual binding leads to target protein ubiquitination and subsequent degradation .
- Tos-PEG2-THP can be incorporated into PROTACs targeting specific oncogenic proteins. These PROTACs facilitate the degradation of cancer-related proteins, potentially offering a novel therapeutic approach for cancer treatment .
- Researchers explore PROTACs containing Tos-PEG2-THP to selectively degrade disease-associated proteins implicated in neurodegenerative conditions such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .
- Tos-PEG2-THP-linked PROTACs may aid in combating infectious diseases by targeting pathogen-specific proteins. For instance, they could be designed to degrade viral proteins critical for viral replication .
- PROTACs incorporating Tos-PEG2-THP can be used to manipulate epigenetic regulators. By selectively degrading proteins involved in chromatin remodeling or DNA methylation, researchers can explore novel therapeutic avenues .
- Tos-PEG2-THP can serve as a versatile linker for drug delivery. By attaching therapeutic agents to Tos-PEG2-THP, researchers can create targeted drug conjugates that enhance drug stability, solubility, and bioavailability .
PROTAC Development
Cancer Research
Neurodegenerative Diseases
Infectious Diseases
Epigenetic Modulation
Drug Delivery Systems
Mecanismo De Acción
Target of Action
Tos-PEG2-THP is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of Tos-PEG2-THP, therefore, are the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade.
Mode of Action
The mode of action of Tos-PEG2-THP involves the interaction of the PROTAC with its two targets. The PROTAC molecule forms a ternary complex with the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process allows for the selective degradation of specific target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Tos-PEG2-THP is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The action of Tos-PEG2-THP, through the formation of the ternary complex, leads to the ubiquitination of the target protein. This marks the protein for degradation by the proteasome, leading to a decrease in the levels of the target protein within the cell.
Pharmacokinetics
As a protac linker, tos-peg2-thp is designed to improve the cellular uptake, stability, and bioavailability of the protac .
Result of Action
The result of the action of Tos-PEG2-THP is the selective degradation of the target protein . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, Tos-PEG2-THP facilitates the ubiquitination and subsequent degradation of the target protein. This leads to a decrease in the levels of the target protein within the cell.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6S/c1-14-5-7-15(8-6-14)23(17,18)22-13-11-19-10-12-21-16-4-2-3-9-20-16/h5-8,16H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMMUFXKWKAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG2-THP | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



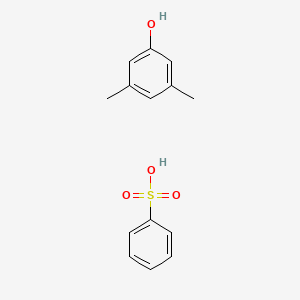



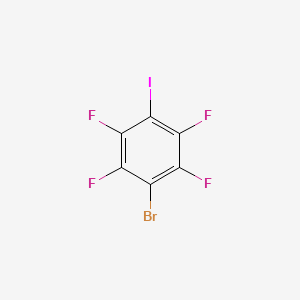

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

